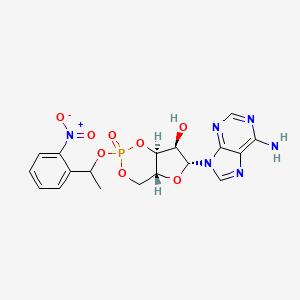
Adenosine 3',5'-cyclic monophosphate,p1-(2-nitrophenyl)ethyl ester
Overview
Description
Adenosine 3',5'-cyclic monophosphate, p1-(2-nitrophenyl)ethyl ester, commonly known as 2'-nitrophenyl-cAMP, is a cyclic nucleotide derivative that is widely used in scientific research. It is a potent activator of protein kinase A (PKA) and has been used to study the biochemical and physiological effects of cAMP in various cell types.
Mechanism of Action
2'-nitrophenyl-cAMP acts as a potent activator of Adenosine 3',5'-cyclic monophosphate,p1-(2-nitrophenyl)ethyl ester by binding to the regulatory subunit of the enzyme, causing its dissociation from the catalytic subunit. This results in the activation of the catalytic subunit, which then phosphorylates downstream targets such as ion channels, transcription factors, and other signaling molecules. The activation of this compound by 2'-nitrophenyl-cAMP leads to a variety of downstream effects, including increased neurotransmitter release, enhanced insulin secretion, and altered gene expression.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 2'-nitrophenyl-cAMP are largely mediated by its activation of this compound. The activation of this compound by 2'-nitrophenyl-cAMP leads to the phosphorylation of downstream targets, resulting in a variety of effects on cellular processes. For example, this compound activation by 2'-nitrophenyl-cAMP has been shown to enhance neurotransmitter release in neurons, increase insulin secretion in pancreatic beta cells, and regulate gene expression in various cell types. Additionally, this compound activation by 2'-nitrophenyl-cAMP has been shown to modulate cardiac function, immune cell activation, and synaptic plasticity.
Advantages and Limitations for Lab Experiments
One advantage of using 2'-nitrophenyl-cAMP in lab experiments is its potency as a Adenosine 3',5'-cyclic monophosphate,p1-(2-nitrophenyl)ethyl ester activator. This allows for the activation of this compound at lower concentrations of the compound, reducing the potential for off-target effects. Additionally, 2'-nitrophenyl-cAMP is stable and easy to handle, making it a convenient tool for studying the effects of this compound activation in vitro.
One limitation of using 2'-nitrophenyl-cAMP in lab experiments is its potential for non-specific effects. While the compound is a potent activator of this compound, it may also interact with other signaling pathways or cellular processes, leading to off-target effects. Additionally, the use of 2'-nitrophenyl-cAMP may not accurately reflect the physiological levels of cAMP in vivo, which may limit the relevance of the results obtained from lab experiments.
Future Directions
There are several future directions for research involving 2'-nitrophenyl-cAMP. One area of interest is the development of more specific and potent Adenosine 3',5'-cyclic monophosphate,p1-(2-nitrophenyl)ethyl ester activators that can be used to study the role of this compound in various cellular processes. Additionally, the use of 2'-nitrophenyl-cAMP in combination with other compounds or techniques, such as optogenetics, may provide new insights into the regulation of this compound activity in vivo. Finally, the use of 2'-nitrophenyl-cAMP in animal models may help to elucidate the physiological role of cAMP signaling in various organ systems.
Scientific Research Applications
2'-nitrophenyl-cAMP has been used extensively in scientific research to study the role of cAMP in various biological processes. It is a potent activator of Adenosine 3',5'-cyclic monophosphate,p1-(2-nitrophenyl)ethyl ester, which plays a crucial role in regulating cellular processes such as metabolism, gene expression, and cell proliferation. 2'-nitrophenyl-cAMP has been used to study the effects of this compound activation on ion channels, neurotransmitter release, and synaptic plasticity in neurons. It has also been used to investigate the role of cAMP in insulin secretion, cardiac function, and immune cell activation.
properties
IUPAC Name |
(4aR,6R,7R,7aS)-6-(6-aminopurin-9-yl)-2-[1-(2-nitrophenyl)ethoxy]-2-oxo-4a,6,7,7a-tetrahydro-4H-furo[3,2-d][1,3,2]dioxaphosphinin-7-ol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19N6O8P/c1-9(10-4-2-3-5-11(10)24(26)27)31-33(28)29-6-12-15(32-33)14(25)18(30-12)23-8-22-13-16(19)20-7-21-17(13)23/h2-5,7-9,12,14-15,18,25H,6H2,1H3,(H2,19,20,21)/t9?,12-,14-,15-,18-,33?/m1/s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZKQHCCPGJNHSSM-YNHFATDVSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC=CC=C1[N+](=O)[O-])OP2(=O)OCC3C(O2)C(C(O3)N4C=NC5=C(N=CN=C54)N)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C1=CC=CC=C1[N+](=O)[O-])OP2(=O)OC[C@@H]3[C@@H](O2)[C@H]([C@@H](O3)N4C=NC5=C(N=CN=C54)N)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19N6O8P | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
478.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



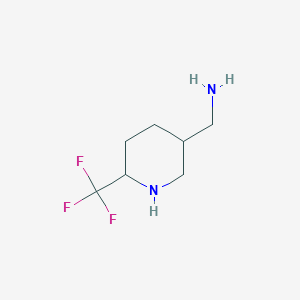
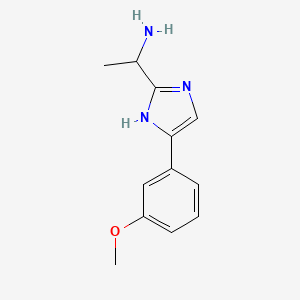
![1-[4-(Dimethylamino)piperidin-1-yl]-2-(piperidin-4-yl)ethan-1-one](/img/structure/B3364480.png)

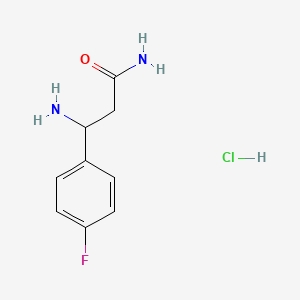

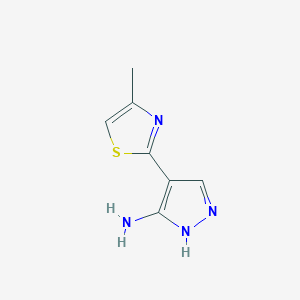
![Palladium, chloro[2'-(dicyclohexylphosphino-kappaP)-N,N-dimethyl[1,1'-biphenyl]-2-amine][2-[1-[(4-methylphenyl)imino-kappaN]ethyl]ferrocenyl-kappaC]-,](/img/structure/B3364529.png)
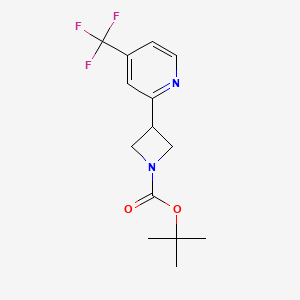

![Dicyclohexyl[9,10-dihydro-12-(2-methoxyphenyl)-9,10-ethenoanthracen-11-yl]phosphine](/img/structure/B3364551.png)
![4-Amino-N-[3-(dimethylamino)propyl]benzenesulfonamide](/img/structure/B3364555.png)

